molecular formula C21H22N6O B5414715 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide

Cat. No.: B5414715
M. Wt: 374.4 g/mol
InChI Key: LGCNZBCZFRUXQV-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including a benzimidazole group, a pyridine group, and an imidazole group . These groups are common in many biologically active compounds and are often found in pharmaceuticals .


Molecular Structure Analysis

The benzimidazole and imidazole groups in the compound are aromatic heterocycles, which means they have a ring structure with alternating single and double bonds . These groups can participate in a variety of chemical reactions and can form complex structures with other molecules .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain benzimidazole or imidazole groups work by inhibiting enzymes or binding to receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promise as a drug, it could be further optimized and tested in preclinical and clinical trials .

Properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(2-methylimidazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15(26-11-10-22-16(26)2)12-20(28)24-13-17-6-5-9-23-21(17)27-14-25-18-7-3-4-8-19(18)27/h3-11,14-15H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCNZBCZFRUXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)CC(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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